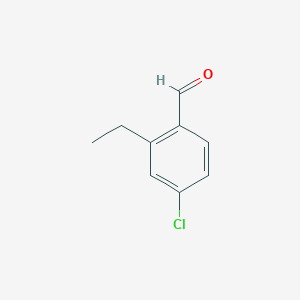
4-Chloro-2-ethyl-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethyl-benzaldehyde is an organic compound with the molecular formula C9H9ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the second position
作用机制
Target of Action
4-Chloro-2-ethyl-benzaldehyde, being an aromatic aldehyde, primarily targets enzymes and proteins that interact with aldehydes. These include aldehyde dehydrogenases and aldehyde reductases , which are involved in the metabolism of aldehydes .
Mode of Action
The compound interacts with its targets through a series of nucleophilic addition reactions . The oxygen atom in the aldehyde group (C=O) of this compound is more electronegative than the carbon atom, creating a polar bond. This polar bond makes the carbon atom electrophilic, allowing it to be attacked by nucleophiles present in the target enzymes .
Biochemical Pathways
The interaction of this compound with its targets can affect several biochemical pathways. For instance, it can participate in the formation of oximes and hydrazones when it reacts with hydroxylamine or hydrazine, respectively . It can also undergo electrophilic aromatic substitution reactions , which are common in benzene derivatives .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with target molecules. For instance, the formation of oximes and hydrazones can lead to changes in protein function, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability. For example, under acidic conditions, it can undergo acid-catalyzed reactions .
生化分析
Biochemical Properties
The biochemical properties of 4-Chloro-2-ethyl-benzaldehyde are not well-studied. It can be inferred from its structure that it may participate in various biochemical reactions. For instance, aldehydes like this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the carbonyl group of the aldehyde and can be influenced by the presence of the chlorine and ethyl groups .
Molecular Mechanism
As an aldehyde, it may undergo nucleophilic addition reactions at the carbonyl carbon . The chlorine atom and the ethyl group could influence the reactivity of the carbonyl group and the overall behavior of the molecule .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that benzaldehyde derivatives can undergo oxidation to form benzoic acid derivatives . Therefore, it is possible that this compound could be metabolized in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethyl-benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2-ethylbenzaldehyde using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). This method ensures high yields and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-chloro-2-ethyl-benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-chloro-2-ethyl-benzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium amide (NaNH2) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: 4-Chloro-2-ethyl-benzoic acid.
Reduction: 4-Chloro-2-ethyl-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
科学研究应用
4-Chloro-2-ethyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.
相似化合物的比较
4-Chlorobenzaldehyde: Lacks the ethyl group, making it less sterically hindered.
2-Ethylbenzaldehyde: Lacks the chlorine substituent, affecting its reactivity in electrophilic substitution reactions.
4-Chloro-3-ethyl-benzaldehyde: Has the ethyl group at the third position, altering its chemical properties.
Uniqueness: 4-Chloro-2-ethyl-benzaldehyde is unique due to the combined presence of both chlorine and ethyl substituents on the benzene ring. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-chloro-2-ethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVFVNRMOLMRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
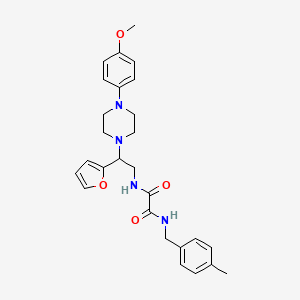
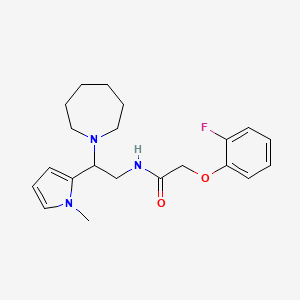
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B3003873.png)

![3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B3003875.png)
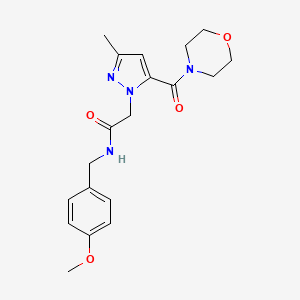
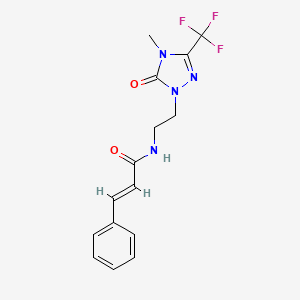
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)
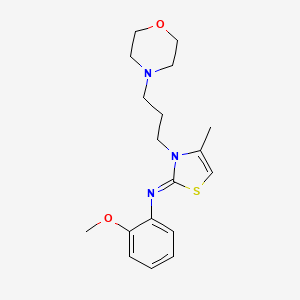
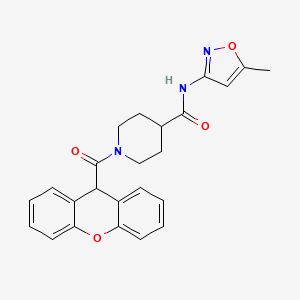
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
